Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1934755-46-0
VCID: VC18020877
InChI: InChI=1S/C8H13NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate

CAS No.: 1934755-46-0

Cat. No.: VC18020877

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate - 1934755-46-0

Specification

CAS No. 1934755-46-0
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name methyl 6-methoxy-2,3,4,5-tetrahydropyridine-5-carboxylate
Standard InChI InChI=1S/C8H13NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h6H,3-5H2,1-2H3
Standard InChI Key PNVGZDWBMOMHPN-UHFFFAOYSA-N
Canonical SMILES COC1=NCCCC1C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Tetrahydropyridine Core and Substituent Configuration

The compound’s defining feature is its tetrahydropyridine ring, a six-membered heterocycle containing one nitrogen atom and two double bonds, rendering it partially unsaturated. Unlike fully aromatic pyridine, the tetrahydropyridine core exhibits reduced electron delocalization, which modulates its reactivity toward electrophilic and nucleophilic agents. The methoxy group (-OCH₃) occupies the 2-position of the ring, while the methyl carboxylate (-COOCH₃) is appended to the 3-position. This substitution pattern creates a stereoelectronic environment that influences both the molecule’s polarity and its potential interactions with biological targets.

The canonical SMILES notation (COC1=NCCCC1C(=O)OC) underscores the spatial arrangement of these groups. Computational modeling of the structure would likely reveal chair-like conformations for the tetrahydropyridine ring, with substituents adopting equatorial orientations to minimize steric strain. The presence of the electron-donating methoxy group may also induce localized electron density shifts, affecting the compound’s acidity and basicity profiles.

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

The synthesis of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate likely involves sequential functionalization of a tetrahydropyridine precursor. A plausible retrosynthetic approach disconnects the molecule into:

  • A dihydropyridine intermediate bearing hydroxyl and carboxylic acid groups.

  • Methylation reagents for installing the methoxy and ester functionalities.

This strategy mirrors methods used for synthesizing substituted tetrahydropyridines, where partial hydrogenation of pyridine derivatives or cyclization of amino alcohols serves as key steps .

Stepwise Synthesis Proposal

Step 1: Formation of the Tetrahydropyridine Core
Beginning with a pyridine derivative, selective reduction using sodium borohydride (NaBH₄) in methanol could partially saturate the ring. For example, 3-cyanopyridine might be reduced to 3-cyano-1,2,5,6-tetrahydropyridine, followed by hydrolysis to yield 3-carboxy-tetrahydropyridine .

Physicochemical and Pharmacokinetic Profiling

Predicted Physicochemical Properties

PropertyValue/Description
Molecular Weight171.19 g/mol
LogP (Octanol-Water)≈1.2 (estimated via Crippen’s method)
Water Solubility~10 mg/L (moderately hydrophobic)
pKa≈4.5 (carboxyl ester), ≈9.1 (tertiary amine)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The ester and methoxy groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility. The absence of ionizable groups at physiological pH implies reasonable membrane permeability, a desirable trait for central nervous system-targeting agents .

Stability and Degradation Pathways

Under acidic conditions, the ester group may hydrolyze to the corresponding carboxylic acid. Oxidative degradation via ring peroxidation is plausible, necessitating storage under inert atmospheres. Thermal analyses (TGA/DSC) would clarify decomposition temperatures, but analogous compounds typically degrade above 150°C.

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